molecular formula C26H28ClN3O5S B12482750 2-({N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)-N,N-diethylbenzamide

2-({N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)-N,N-diethylbenzamide

Cat. No.: B12482750
M. Wt: 530.0 g/mol
InChI Key: ZTZFKEMNSSYRNG-UHFFFAOYSA-N
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Description

2-{2-[N-(4-chlorophenyl)-4-methoxybenzenesulfonamido]acetamido}-N,N-diethylbenzamide is a complex organic compound that features a combination of aromatic rings, sulfonamide, and amide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[N-(4-chlorophenyl)-4-methoxybenzenesulfonamido]acetamido}-N,N-diethylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the sulfonamide intermediate: This involves the reaction of 4-chlorophenylamine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Acylation: The sulfonamide intermediate is then reacted with acetic anhydride to form the acetamido derivative.

    Coupling with diethylbenzamide: Finally, the acetamido derivative is coupled with N,N-diethylbenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N-methylmorpholine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-{2-[N-(4-chlorophenyl)-4-methoxybenzenesulfonamido]acetamido}-N,N-diethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{2-[N-(4-chlorophenyl)-4-methoxybenzenesulfonamido]acetamido}-N,N-diethylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{2-[N-(4-chlorophenyl)-4-methoxybenzenesulfonamido]acetamido}-N,N-diethylbenzamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity. The aromatic rings can participate in π-π stacking interactions, enhancing binding affinity. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-1,2-phenylenediamine
  • 2-methoxy-5-(phenylamino)methylphenol
  • 2,6-dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

2-{2-[N-(4-chlorophenyl)-4-methoxybenzenesulfonamido]acetamido}-N,N-diethylbenzamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C26H28ClN3O5S

Molecular Weight

530.0 g/mol

IUPAC Name

2-[[2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)acetyl]amino]-N,N-diethylbenzamide

InChI

InChI=1S/C26H28ClN3O5S/c1-4-29(5-2)26(32)23-8-6-7-9-24(23)28-25(31)18-30(20-12-10-19(27)11-13-20)36(33,34)22-16-14-21(35-3)15-17-22/h6-17H,4-5,18H2,1-3H3,(H,28,31)

InChI Key

ZTZFKEMNSSYRNG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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